![molecular formula C12H16BrNO B7592638 N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide, also known as Brivaracetam, is a chemical compound that belongs to the racetam family. It is a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand that is used as an antiepileptic drug.
Mecanismo De Acción
The mechanism of action of N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide involves its binding to SV2A. This binding inhibits the release of neurotransmitters, which reduces the likelihood of seizures. The drug has been found to have a higher affinity for SV2A than other antiepileptic drugs, which may explain its effectiveness in treating drug-resistant epilepsy.
Biochemical and Physiological Effects
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase GABAergic inhibition, which is thought to be the primary mechanism by which it reduces seizures. The drug has also been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide has a number of advantages and limitations for lab experiments. One advantage is its high affinity for SV2A, which makes it a useful tool for studying the role of this protein in neurotransmitter release. However, the drug's specificity for SV2A may limit its usefulness in studying other aspects of epilepsy and neurodegenerative diseases.
Direcciones Futuras
There are a number of future directions for research on N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide. One area of research is the development of new antiepileptic drugs that target SV2A. Another area of research is the use of the drug in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research is needed to better understand the mechanism of action of the drug and its effects on the brain.
Métodos De Síntesis
The synthesis of N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide involves the reaction between 3-bromobenzyl cyanide and isobutyryl chloride. The reaction takes place in the presence of a base and a solvent. The product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide has been extensively researched for its antiepileptic properties. It has been shown to have a high affinity for SV2A, which is a protein that is involved in the regulation of neurotransmitter release. The drug has been found to reduce seizures in patients with epilepsy, including those who are resistant to other antiepileptic drugs.
Propiedades
IUPAC Name |
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9(15)14-12(2,3)8-10-5-4-6-11(13)7-10/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCKBYWIVAZRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.